![molecular formula C21H21N3O5S B2811788 5-(Azepan-1-yl)-2-(3-nitrophenyl)-4-(phenylsulfonyl)oxazole CAS No. 620559-29-7](/img/structure/B2811788.png)
5-(Azepan-1-yl)-2-(3-nitrophenyl)-4-(phenylsulfonyl)oxazole
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Description
5-(Azepan-1-yl)-2-(3-nitrophenyl)-4-(phenylsulfonyl)oxazole, commonly known as ANPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANPO is a heterocyclic compound that contains a five-membered ring and an oxazole ring.
Scientific Research Applications
Synthesis and Chemical Properties
The compound falls within a broader category of oxazole derivatives, which are of significant interest due to their diverse chemical properties and potential applications. A general methodology for the synthesis of 2,5-disubstituted-1,3-oxazoles, which could relate to the preparation of compounds similar to 5-(Azepan-1-yl)-2-(3-nitrophenyl)-4-(phenylsulfonyl)oxazole, involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole. This method facilitates the formation of a C-5 carbanion that reacts with various electrophiles, allowing for the introduction of different substituents at the 5-position of the oxazole ring. Aldehydes, ketones, and cross-coupling reactions are pivotal in this methodology, providing a versatile approach to synthesizing a wide range of 2,5-disubstituted oxazoles (Williams & Fu, 2010).
Anticancer Activity
Research on oxazole derivatives, including those related to 5-(Azepan-1-yl)-2-(3-nitrophenyl)-4-(phenylsulfonyl)oxazole, has shown promising anticancer properties. A study on a series of 4-arylsulfonyl-1,3-oxazoles highlighted their synthesis and characterization, with subsequent evaluation of their anticancer activity against a panel of 59 cancer cell lines. Certain derivatives demonstrated notable activity, suggesting the potential of these compounds as leads for developing new anticancer agents (Zyabrev et al., 2022).
Neuropharmacological Potential
The neuropharmacological evaluation of new isoxazoline derivatives, which could be structurally related to the subject compound, has been explored with a focus on antidepressant and anti-anxiety properties. These studies involve the synthesis of oxazole derivatives and their testing in various bioassays, indicating potential therapeutic applications in treating depression and anxiety disorders (Kumar, 2013).
Applications in Heterocyclic Chemistry
The versatility of oxazole derivatives extends to their use in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Techniques such as the one-pot synthesis approach have been applied to create novel 1,2,3-triazole derivatives, showcasing the utility of oxazole frameworks in constructing complex molecules with potential biological activity (Sreerama et al., 2020).
properties
IUPAC Name |
5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(3-nitrophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c25-24(26)17-10-8-9-16(15-17)19-22-20(30(27,28)18-11-4-3-5-12-18)21(29-19)23-13-6-1-2-7-14-23/h3-5,8-12,15H,1-2,6-7,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIOLPCBUGCVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-yl)-2-(3-nitrophenyl)-4-(phenylsulfonyl)oxazole |
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